Boc-N-Me-Asp(OMe)-OH Boc-N-Me-Asp(OMe)-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC16490638
InChI: InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12(4)7(9(14)15)6-8(13)17-5/h7H,6H2,1-5H3,(H,14,15)/t7-/m0/s1
SMILES:
Molecular Formula: C11H19NO6
Molecular Weight: 261.27 g/mol

Boc-N-Me-Asp(OMe)-OH

CAS No.:

Cat. No.: VC16490638

Molecular Formula: C11H19NO6

Molecular Weight: 261.27 g/mol

* For research use only. Not for human or veterinary use.

Boc-N-Me-Asp(OMe)-OH -

Specification

Molecular Formula C11H19NO6
Molecular Weight 261.27 g/mol
IUPAC Name (2S)-4-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12(4)7(9(14)15)6-8(13)17-5/h7H,6H2,1-5H3,(H,14,15)/t7-/m0/s1
Standard InChI Key YZLLENVINORKDG-ZETCQYMHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N(C)[C@@H](CC(=O)OC)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N(C)C(CC(=O)OC)C(=O)O

Introduction

Chemical Structure and Nomenclature

Boc-N-Me-Asp(OMe)-OH (CAS 2044709-98-8) is systematically named (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid. Its molecular formula, C11H19NO6\text{C}_{11}\text{H}_{19}\text{NO}_6, reflects a modified aspartic acid backbone with three key functional groups:

  • Boc Group: A tert-butoxycarbonyl moiety protecting the α-amino group, enhancing stability during synthetic reactions .

  • N-Methylation: A methyl group substituent on the nitrogen atom, which introduces steric hindrance and alters peptide conformation .

  • Methyl Ester: A 4-methyl ester that blocks the β-carboxylic acid side chain, preventing unwanted side reactions during peptide elongation .

The compound’s stereochemistry is defined by the (S)-configuration at the α-carbon, critical for maintaining biological activity in peptide-based therapeutics .

Physicochemical Properties

Experimental and predicted physicochemical data for Boc-N-Me-Asp(OMe)-OH are summarized below:

PropertyValueMethod/Source
Molecular Weight261.27 g/molCalculated
Boiling Point385.6 ± 42.0 °CPredicted (EPI Suite)
Density1.190 ± 0.06 g/cm³Predicted
pKa3.67 ± 0.23Predicted
SolubilitySoluble in DMF, DMSO, tolueneSupplier Data

The low pKa (3.67) indicates strong acidity at the free α-carboxylic acid group, necessitating careful pH control during reactions . The Boc group’s stability under basic conditions and susceptibility to acidic cleavage make it ideal for stepwise peptide synthesis .

Synthesis and Deprotection Strategies

Synthetic Routes

Boc-N-Me-Asp(OMe)-OH is typically synthesized through sequential protection and esterification steps:

  • N-Methylation: Aspartic acid is methylated at the α-amino group using methyl iodide or dimethyl sulfate under basic conditions.

  • Boc Protection: The methylated amine is protected with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base such as triethylamine .

  • Esterification: The β-carboxylic acid is converted to a methyl ester using methanol and a catalytic acid (e.g., HCl) .

Microwave-Assisted Deprotection

Recent innovations in deprotection methods have enhanced the efficiency of Boc removal. Suresh Babu et al. demonstrated that microwaving Boc-protected amino acids with p-toluenesulfonic acid (p-TsOH) in toluene achieves complete deblocking in 30 seconds (720 W, 30 s cycles) . This method preserves acid-labile groups like benzyl (Bzl) esters and ethers, enabling its use in complex peptide syntheses such as [Leu]enkephalin .

Mechanism:

Boc-N-Me-Asp(OMe)-OH+p-TsOHMW, tolueneH-N-Me-Asp(OMe)-OHp-TsOH+CO2+C4H8\text{Boc-N-Me-Asp(OMe)-OH} + \text{p-TsOH} \xrightarrow{\text{MW, toluene}} \text{H-N-Me-Asp(OMe)-OH} \cdot \text{p-TsOH} + \text{CO}_2 + \text{C}_4\text{H}_8

This rapid deprotection avoids racemization and side-product formation, critical for high-yield peptide synthesis .

Applications in Peptide Synthesis

Boc-N-Me-Asp(OMe)-OH is pivotal in constructing peptides with tailored properties:

  • Conformational Restriction: The N-methyl group reduces hydrogen bonding, favoring helical or turn structures in peptides .

  • Side-Chain Protection: The methyl ester prevents undesired coupling at the β-carboxyl group during solid-phase synthesis .

  • Drug Design: N-methyl amino acids enhance metabolic stability and bioavailability in therapeutics like cyclosporine analogs .

A notable application includes the synthesis of N-Me-Leu-OBzl and N-Me-Val-OBzl, intermediates in cyclosporine production, where Boc deprotection and esterification are performed in a single step .

SupplierCountryPackagingPrice (USD)
ChemPepUnited States1 g277
ChemPepUnited States5 g831
MeryerChina1 gInquire

Specialty suppliers like Alabiotech (USA) and Amatek Scientific (China) offer custom synthesis services, reflecting demand in academia and industry .

Recent Research and Innovations

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from hours to seconds, minimizing energy use and solvent waste . For example, p-TsOH-mediated deprotection in acetonitrile or methanol achieves comparable efficiency to toluene, broadening solvent choice .

Stability Studies

Boc-N-Me-Asp(OMe)-OH remains stable under Na-Fmoc and Z-group deprotection conditions, enabling orthogonal protection strategies in multi-step syntheses .

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